5-Methyl-4-phenylthiazole-2-carbaldehyde structural analysis
5-Methyl-4-phenylthiazole-2-carbaldehyde structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, making the precise characterization of its derivatives a critical step in the research and development pipeline.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple data reporting to explain the causality behind analytical choices. It details a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section presents not only the expected analytical data but also detailed, field-proven protocols and the scientific rationale for data interpretation, ensuring a self-validating system for structural confirmation.
Introduction: The Thiazole Scaffold and the Imperative for Rigorous Analysis
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of FDA-approved drugs, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3] 5-Methyl-4-phenylthiazole-2-carbaldehyde serves as a key synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.
Given this context, unambiguous structural verification is paramount. Subtle isomeric impurities or mischaracterization of the substitution pattern on the thiazole ring can lead to drastically different pharmacological profiles and wasted resources in downstream development. This guide establishes a robust, cross-validating workflow to ensure the highest degree of confidence in the compound's identity and purity.
Caption: Logical relationship between the thiazole core and the need for analysis.
Foundational Spectroscopic Techniques for Structural Elucidation
A multi-pronged analytical approach is essential. While each technique provides a unique piece of the structural puzzle, it is their synergistic interpretation that leads to irrefutable confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 5-Methyl-4-phenylthiazole-2-carbaldehyde, both ¹H and ¹³C NMR are indispensable.
Expert Rationale: The substitution pattern creates a unique magnetic environment for each proton and carbon. The electron-withdrawing nature of the aldehyde group and the aromaticity of the thiazole and phenyl rings are the primary factors influencing chemical shifts.
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¹H NMR Analysis: The proton spectrum provides the initial map of the molecule's hydrogen framework.
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Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.9-10.1 ppm), appearing as a sharp singlet. Its significant deshielding is due to the powerful anisotropic effect of the C=O bond.
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Phenyl Protons (-C₆H₅): These protons will appear in the aromatic region (δ 7.3-7.6 ppm). The substitution pattern may result in a complex multiplet.
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Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.5-2.7 ppm. Its position reflects attachment to an aromatic (thiazole) ring system.
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¹³C NMR Analysis: The carbon spectrum reveals the carbon backbone, including quaternary carbons not visible in the ¹H NMR.
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Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded, appearing significantly downfield (δ 185-195 ppm).[5]
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Thiazole Ring Carbons: Three distinct signals are expected. C2 (bearing the aldehyde) will be around δ 160-165 ppm, C4 (bearing the phenyl group) around δ 150-155 ppm, and C5 (bearing the methyl group) around δ 130-135 ppm.
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Phenyl Ring Carbons: Typically four signals are expected: one for the ipso-carbon attached to the thiazole ring, two for the ortho/meta carbons, and one for the para carbon, appearing between δ 125-140 ppm.
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Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, appearing around δ 15-20 ppm.
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Sample Preparation: Accurately weigh 5-10 mg of the dried compound.
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Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[5][6]
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
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Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.
Expert Rationale: The analysis focuses on identifying the strong, characteristic absorption bands of the aldehyde and the aromatic systems, which are less likely to be obscured by other vibrations.
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Key Absorption Bands:
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C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1700 cm⁻¹. This is a definitive marker for the carbonyl group.[6][7]
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Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
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C=N Stretch (Thiazole Ring): A medium to strong band is expected in the 1635-1590 cm⁻¹ region.[8]
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Thiazole Ring Skeletal Vibrations: Multiple bands of medium to strong intensity are expected between 1570-1470 cm⁻¹.[8][9]
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Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
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Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
Expert Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. The thiazole ring is relatively stable, so initial fragmentation often involves the substituents.
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Expected Data:
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Molecular Ion (M⁺): For C₁₁H₉NOS, the expected monoisotopic mass is approximately 203.04 Da. A strong peak corresponding to [M+H]⁺ (204.05 Da) would be expected in ESI+ mode.
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Key Fragmentation: Look for fragments corresponding to the loss of the aldehyde group (-CHO, loss of 29 Da) or the loss of the methyl group (-CH₃, loss of 15 Da).
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution scan to confirm the exact mass and elemental composition.
Definitive Structural Confirmation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[10][11]
Expert Rationale: This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles. It resolves any ambiguity regarding isomerism and provides insight into intermolecular interactions like crystal packing.[12]
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Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
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Data Collection: The crystal is mounted and cooled in a stream of nitrogen gas. It is then rotated in a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[10]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and electron density map. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.[11]
Caption: A self-validating workflow for structural confirmation.
Consolidated Data and Interpretation
The power of this analytical approach lies in the convergence of data from all techniques.
| Technique | Parameter | Expected Observation for 5-Methyl-4-phenylthiazole-2-carbaldehyde |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9-10.1 ppm (s, 1H) |
| Phenyl Protons (Ar-H) | δ 7.3-7.6 ppm (m, 5H) | |
| Methyl Protons (CH₃) | δ 2.5-2.7 ppm (s, 3H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185-195 ppm |
| Thiazole Carbons (C2, C4, C5) | δ 130-165 ppm (3 signals) | |
| Phenyl Carbons | δ 125-140 ppm (4 signals) | |
| Methyl Carbon (CH₃) | δ 15-20 ppm | |
| IR Spec. | C=O Stretch | ~1680-1700 cm⁻¹ (strong, sharp) |
| C=N Stretch | ~1635-1590 cm⁻¹ (medium-strong) | |
| Ring Vibrations | ~1570-1470 cm⁻¹ (multiple bands) | |
| Mass Spec. | [M+H]⁺ (ESI+) | m/z ≈ 204.05 |
| Key Fragments | Loss of CHO (m/z ≈ 175), Loss of CH₃ (m/z ≈ 189) |
A successful analysis will show that the NMR data aligns perfectly with the proposed atom connectivity, the IR spectrum confirms the presence of the aldehyde and aromatic rings, and the mass spectrum verifies the molecular weight and elemental formula. Any deviation from these expected values necessitates further investigation, such as purification or re-synthesis.
Conclusion
The structural analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde is a critical exercise in precision and diligence. By systematically employing a suite of complementary analytical techniques—NMR, IR, and Mass Spectrometry—researchers can build an undeniable case for the molecule's structure. For absolute confirmation, particularly for reference standards or compounds advancing to clinical stages, single-crystal X-ray crystallography provides the ultimate structural proof. Following the validated protocols and interpretive logic outlined in this guide ensures the scientific integrity required for successful drug discovery and development.
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- Golen, J. A. X-Ray Crystallography of Chemical Compounds. PMC - NIH.
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